molecular formula C17H16N4O4S B2448917 1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-42-3

1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2448917
CAS No.: 899747-42-3
M. Wt: 372.4
InChI Key: QMRULGXXRHPDQT-UHFFFAOYSA-N
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Description

The compound “1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that belongs to the class of pyrimidines. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms. They are known to exhibit a wide range of biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : The compound has been used in various synthetic pathways. For example, 6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones were synthesized from the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines, showing its utility in creating pyridopyrimidine structures (Noguchi et al., 1988).

  • Structural Analysis and Exploration : The chemical structures of various derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been ascertained using spectral techniques, highlighting the compound's relevance in the study of molecular structures and interactions (Ashraf et al., 2019).

  • Synthesis of Related Compounds : The compound has been utilized in synthesizing a variety of related compounds, such as 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrating its versatility in nucleoside synthesis (El‐Barbary et al., 1995).

Biological and Pharmacological Research

  • Antimicrobial Investigations : Pyrido[2,3-d]pyrimidines and their ribofuranosides, synthesized from related compounds, have been investigated for their antimicrobial properties, indicating potential biological applications (Kumar et al., 2007).

  • Drug Development and Antagonistic Activity : Thieno[2,3-d]pyrimidine-2,4-dione derivatives, closely related to the compound , have been explored for their potential as non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor, suggesting their significance in drug development (Sasaki et al., 2003).

  • Synthesis of Novel Heterocyclic Compounds : The compound has been used in the novel synthesis of condensed pyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones, which could have implications in the development of new therapeutic agents (Azizian et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrimidine derivatives are known to interact with various biological targets, influencing processes such as DNA synthesis, signal transduction, and enzyme activity .

Future Directions

Given the wide range of biological activities exhibited by pyrimidine derivatives , this compound could be a potential candidate for further study in medicinal chemistry or drug discovery.

Properties

IUPAC Name

1,3,6-trimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-10-8-18-15-13(16(22)20(3)17(23)19(15)2)14(10)26-9-11-4-6-12(7-5-11)21(24)25/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRULGXXRHPDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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